2-nitro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
Overview
Description
2-nitro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves multiple steps:
Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Benzimidazole Core: The next step involves the formation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole core can undergo various substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Condensation Reagents: Aldehydes, ketones, acids.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Halogenated Derivatives: Formed by the substitution of hydrogen atoms with halogens.
Condensed Products: Formed by the reaction of the compound with aldehydes or ketones.
Scientific Research Applications
2-nitro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, which are used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzamide: Similar in structure but lacks the benzimidazole core.
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide: Similar but without the nitro group.
2-nitro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamoyl]benzamide: Similar but with a carbamoyl group instead of a carbamothioyl group.
Uniqueness
The uniqueness of 2-nitro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide lies in its combined structural features. The presence of both the nitro group and the benzimidazole core provides it with unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-nitro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4S/c21-13(9-3-1-2-4-12(9)20(23)24)19-15(25)16-8-5-6-10-11(7-8)18-14(22)17-10/h1-7H,(H2,17,18,22)(H2,16,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZESXPOGCXJCEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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